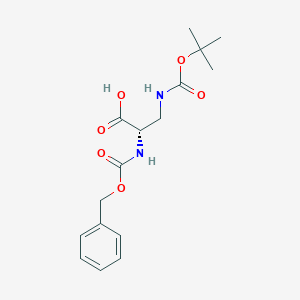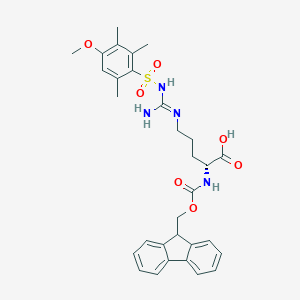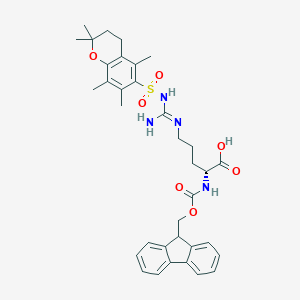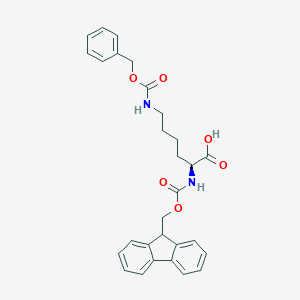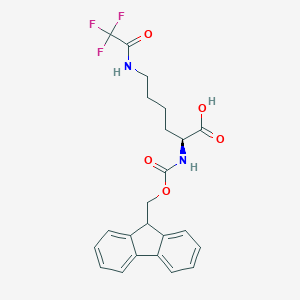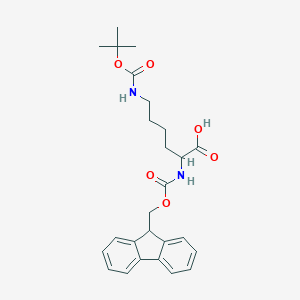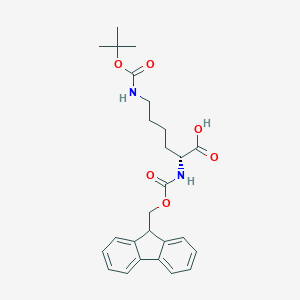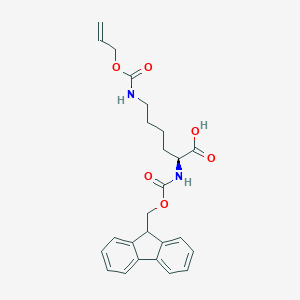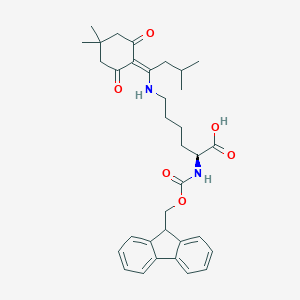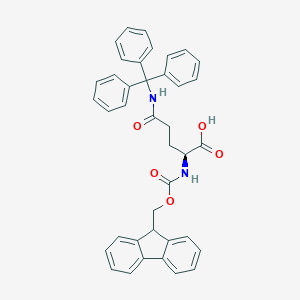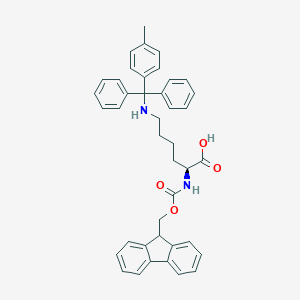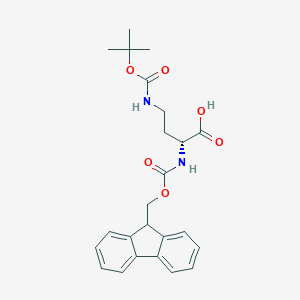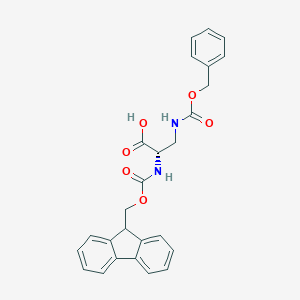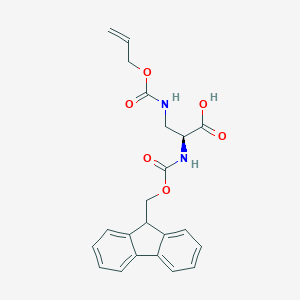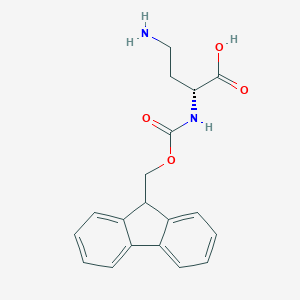
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid
Overview
Description
(-)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid, also known as (-)-2-((Fmoc)amino)-4-aminobutanoic acid or Fmoc-ABA, is a synthetic non-proteinogenic amino acid that has found widespread use in the fields of biochemistry, medicinal chemistry, and drug discovery. Fmoc-ABA is a versatile and widely used building block for peptide synthesis, as it can be readily incorporated into peptides using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. It is also used as a scaffold for the synthesis of peptidomimetics and in the preparation of combinatorial libraries. Moreover, Fmoc-ABA has been used as a substrate in enzyme assays, as a ligand in affinity chromatography, and as a probe for studying enzyme-substrate interactions.
Scientific Research Applications
-
Peptide Synthesis
- The Fmoc group is commonly used in the synthesis of peptides . The Fmoc group protects the amino group, allowing for the stepwise construction of the peptide chain .
- The Fmoc group can be removed under mildly basic conditions, which does not affect other parts of the peptide . This makes it ideal for use in solid-phase peptide synthesis, where the peptide is attached to a solid support .
- The results of this application are the successful synthesis of peptides, which are important in biological research and drug development .
-
High-Performance Liquid Chromatography (HPLC)
- Fmoc protected amino acids are used for derivatizing amino acids for HPLC analysis .
- The Fmoc group increases the UV absorbance of the amino acids, making them easier to detect .
- The results of this application are the successful analysis of amino acids, which is important in various fields such as biochemistry, food science, and medical diagnostics .
-
Synthesis of Fmoc Amino Acid Azides
- This compound can be used in the synthesis of Fmoc amino acid azides .
- The synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- The Fmoc amino acid azides are isolated as crystalline solids, they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
- They are useful as coupling agents in peptide synthesis .
-
Derivatization of Amines for HPLC and Fluorescent Detection
- It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .
- The Fmoc group increases the UV absorbance of the amines, making them easier to detect .
- The results of this application are the successful analysis of amines, which is important in various fields such as biochemistry, food science, and medical diagnostics .
-
Synthesis of Other Fmoc Amino Acids
- This compound can be used as a starting material in the synthesis of other Fmoc protected amino acids .
- The synthesis typically involves the reaction of the compound with other reagents to introduce new functional groups .
- The resulting Fmoc protected amino acids can be used in peptide synthesis or other applications .
-
Protein Sequencing
- Fmoc protected amino acids, including this compound, can be used in protein sequencing .
- The Fmoc group protects the amino group during the sequencing process, allowing for the stepwise identification of the amino acids in the protein .
- The results of this application are the successful sequencing of proteins, which is important in biological research and drug development .
properties
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRDGKSMGGBDI-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427161 | |
| Record name | Fmoc-D-Dab-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid | |
CAS RN |
201484-12-0 | |
| Record name | Fmoc-D-Dab-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



